![molecular formula C17H20N4O3S B2699561 4-amino-N-(4-methoxybenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide CAS No. 1286732-53-3](/img/structure/B2699561.png)
4-amino-N-(4-methoxybenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide
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Description
4-amino-N-(4-methoxybenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide, also known as AMPI, is a compound that has been studied for its potential use in various scientific research applications.
Scientific Research Applications
Functional Chemical Groups in CNS Drug Synthesis
Heterocycles containing heteroatoms like nitrogen, sulfur, and oxygen form a significant class of organic compounds with potential Central Nervous System (CNS) effects. Compounds with functional groups such as pyrrole, imidazole, and carboxamide are pivotal in synthesizing novel CNS-acting drugs. These groups can lead to effects ranging from depression to convulsion. This insight is crucial for developing compounds that might act on the CNS, highlighting the potential application of the specified compound in drug development for CNS disorders (Saganuwan, 2017).
Enzymatic Treatment of Organic Pollutants
The enzymatic approach is gaining attention for the remediation or degradation of organic pollutants in wastewater. Enzymes like laccases and peroxidases, in the presence of redox mediators, can significantly enhance the degradation efficiency of recalcitrant compounds. This suggests the potential application of the compound in enzymatic remediation processes, either as a substrate or as a part of the redox mediator system, to improve the treatment of aromatic compounds in industrial effluents (Husain & Husain, 2007).
properties
IUPAC Name |
4-amino-N-[(4-methoxyphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-24-12-6-4-11(5-7-12)10-19-16(22)15-13(18)14(20-25-15)17(23)21-8-2-3-9-21/h4-7H,2-3,8-10,18H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWYDYIYERIBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)N3CCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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